N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide
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Overview
Description
N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide is an organic compound with a unique structure that includes a dimethyloxolane ring and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide typically involves the reaction of (4,4-dimethyloxolan-2-yl)methanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Methyl-4-oxopentan-2-yl)prop-2-enamide]
- N-[(4,4-Dimethyltetrahydrofuran-2-yl)methyl]prop-2-enamide
Uniqueness
N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide is unique due to its specific structural features, such as the dimethyloxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Properties
IUPAC Name |
N-[(4,4-dimethyloxolan-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-4-9(12)11-6-8-5-10(2,3)7-13-8/h4,8H,1,5-7H2,2-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPRCVCEUCPNCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)CNC(=O)C=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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